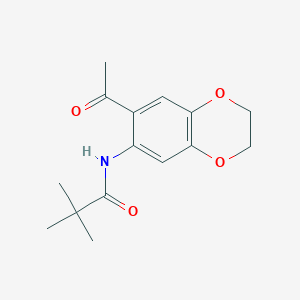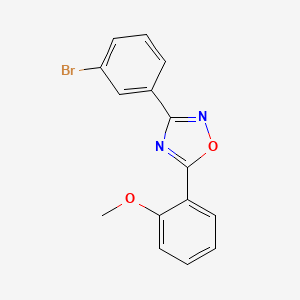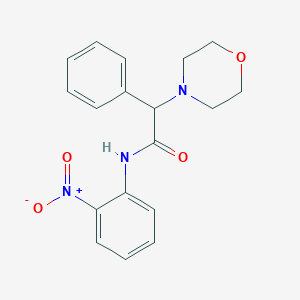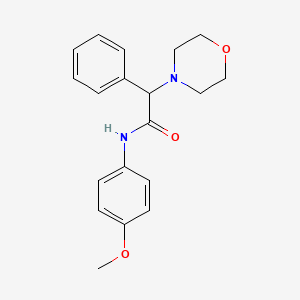![molecular formula C19H20ClN3O3S B4385964 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine, also known as ML129, is a small molecule inhibitor that is used in scientific research. It is a piperazine derivative that has been shown to have a high affinity for the sigma-2 receptor.
Mecanismo De Acción
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine binds to the sigma-2 receptor with high affinity and inhibits its activity. The sigma-2 receptor is involved in various biological processes, including cell proliferation, survival, and apoptosis. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits cell proliferation by inducing cell cycle arrest and reducing the expression of cell cycle regulatory proteins. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to reduce oxidative stress and inflammation, which are involved in many diseases, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a high affinity for the sigma-2 receptor and has been shown to be effective in inhibiting its activity. However, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine in scientific research. It could be used to study the role of the sigma-2 receptor in other diseases, such as cardiovascular disease and diabetes. It could also be used to develop new therapies for cancer and neurodegenerative diseases. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine could be modified to improve its solubility and half-life, which would make it more effective in vivo.
Conclusion:
In conclusion, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine is a small molecule inhibitor that has been shown to have a high affinity for the sigma-2 receptor. It has been used in scientific research to study the role of the sigma-2 receptor in various biological processes, including cancer and neurodegenerative diseases. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has neuroprotective effects by reducing oxidative stress and inflammation. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine in scientific research, including the development of new therapies for cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been used in scientific research to study the sigma-2 receptor and its role in various biological processes. The sigma-2 receptor is a protein that is found in high levels in cancer cells and is involved in cell proliferation and survival. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used to study the role of the sigma-2 receptor in neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-15-1-7-18(8-2-15)27-14-9-19(24)22-12-10-21(11-13-22)16-3-5-17(6-4-16)23(25)26/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVZGJZSLPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)

![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4385925.png)
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![6-methyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4385946.png)
![N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4385953.png)